Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Catalog No.
S1797435
CAS No.
12354-85-7
M.F
C20H30Cl4Rh2 10*
M. Wt
618.08
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)d...

CAS Number

12354-85-7

Product Name

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride

Molecular Formula

C20H30Cl4Rh2 10*

Molecular Weight

618.08

InChI

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3]

Catalysis

  • Amidation reactions

    Cp*RhCl2 dimer can be used to form amide bonds (-C(O)N-) between a carboxylic acid and an amine. This reaction is fundamental in the synthesis of peptides, drugs, and other nitrogen-containing molecules Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .

  • Reductive alkylation reactions

    This type of reaction involves attaching an alkyl group (hydrocarbon chain) to a molecule while reducing its oxidation state. Cp*RhCl2 dimer can facilitate this process in organic synthesis Source: Thermo Scientific product information on Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: .

  • Hydrogenation reactions

    Cp*RhCl2 dimer can act as a catalyst in hydrogenation reactions, where a molecule gains hydrogen atoms. This is a valuable tool for creating saturated (single-bonded) carbon chains from unsaturated (double or triple-bonded) ones Source: Wikipedia article on Pentamethylcyclopentadienyl rhodium dichloride dimer: .

  • Chiral hydrogenation reactions

    These are specialized hydrogenation reactions where the catalyst controls the formation of a chiral product (non-superimposable mirror images). Cp*RhCl2 dimer can be used in certain asymmetric hydrogenation processes Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .

Other Research Applications

  • Oxidative coupling reactions

  • C-H bond activation

Origin

Cp*RhCl2)2 can be synthesized from hexamethyl Dewar benzene and RhCl3(H2O)3 [1]. The reaction proceeds via an in situ generated hydrohalic acid that triggers a ring-contraction rearrangement [1].

Significance

This rhodium(III) complex is a valuable reagent in organometallic chemistry due to its ability to activate small molecules and participate in various catalytic cycles [1].


Molecular Structure Analysis

CpRhCl2)2 adopts a dimeric structure with each rhodium(III) center bound to a pentamethylcyclopentadienyl (Cp) ligand and two chloride (Cl) atoms [1]. The two RhCp*Cl2 fragments are bridged by a chlorine atom, forming a four-membered Rh2Cl2 ring [1]. This structure renders the complex diamagnetic, meaning all electrons are paired [1].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, Cp*RhCl2)2 can be prepared from the reaction between hexamethyl Dewar benzene and rhodium trichloride trihydrate [1].

RhCl3(H2O)3 + C6(CH3)6 -> [(C5(CH3)5RhCl2)]2 + CH3CH(OCH3)2 + C6H6 (byproduct)
Other Reactions

Cp*RhCl2)2 serves as a catalyst for a wide range of organic transformations, including:

  • Oxidative olefination: This reaction converts alkanes to alkenes using a terminal oxidant [2].
  • C-C bond cleavage of secondary alcohols: Cp*RhCl2)2 can cleave C-C bonds in secondary alcohols to form carbonyl compounds [2].
  • Ortho C-H olefination of phenols: This reaction selectively converts the C-H bond at the ortho position of phenols into a carbon-carbon double bond [2].

The exact mechanisms of these reactions can be complex and involve multiple steps. Still, generally, Cp*RhCl2)2 activates small molecules through its metal center, facilitating bond formation or cleavage in the substrate molecule [2].

Physical and Chemical Properties

  • Color: Dark red solid [1]
  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling [1]
  • Solubility: Soluble in common organic solvents like dichloromethane and chloroform [1]
  • Stability: Air-stable [1]

Mechanism of Action (not applicable)

Cp*RhCl2)2 does not directly participate in biological systems and lacks a defined mechanism of action in that context. However, its mechanism of action as a catalyst involves activating small molecules through coordination to the rhodium center, facilitating subsequent reactions in the substrate molecule [2].

Cp*RhCl2)2 should be handled with care as it may cause irritation to the skin, eyes, and respiratory system [3]. Standard laboratory safety protocols for handling hazardous chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [3].

Data source:

  • - Pentamethylcyclopentadienyl rhodium dichloride dimer
  • - Pentamethylcyclopentadienylrhodium Chloride Dimer
  • - Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, Rh 33.2%

Dates

Modify: 2023-08-15

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